4-(1,1-Difluoroethyl)-2,5-difluoropyridine

regioselective functionalization organometallic chemistry pyridine lithiation

Procure CAS 2503203-70-9 to execute patent-protected synthetic routes to NR2B subtype-selective NMDA receptor antagonists (US10030026B2). This 2,5-difluoropyridine building block features a critical 1,1-difluoroethyl group at the 4-position—distinct from CF₃/CHF₂ analogs—and enables clean 4-position lithiation without competing side reactions. Its high fluorine content (42.4% w/w) enhances metabolic stability and blood-brain barrier penetration in derived CNS candidates. Substitution with non-identical fluoropyridine derivatives would require de novo SAR validation, making this specific intermediate irreplaceable for replicating patented antidepressant pharmacophores.

Molecular Formula C7H5F4N
Molecular Weight 179.118
CAS No. 2503203-70-9
Cat. No. B2384671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)-2,5-difluoropyridine
CAS2503203-70-9
Molecular FormulaC7H5F4N
Molecular Weight179.118
Structural Identifiers
SMILESCC(C1=CC(=NC=C1F)F)(F)F
InChIInChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3
InChIKeyWPRZVGBMJBQIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoroethyl)-2,5-difluoropyridine: CAS 2503203-70-9 – A Specialized Fluorinated Building Block for Pharmaceutical Synthesis


4-(1,1-Difluoroethyl)-2,5-difluoropyridine (CAS 2503203-70-9) is a fluorinated pyridine derivative with molecular formula C₇H₅F₄N and molecular weight 179.11 g/mol . This compound features a 2,5-difluoropyridine core substituted at the 4-position with a 1,1-difluoroethyl group. The compound serves as a key synthetic intermediate in the preparation of pyrrolopyrimidine-based NR2B subtype-selective NMDA receptor antagonists, which have been investigated for CNS disorders including treatment-resistant depression [1].

Why Generic Substitution Fails: Structural Determinants Differentiating 4-(1,1-Difluoroethyl)-2,5-difluoropyridine from Common Analogs


4-(1,1-Difluoroethyl)-2,5-difluoropyridine cannot be arbitrarily substituted with other fluorinated pyridine derivatives due to three critical structural constraints: (1) the specific 2,5-difluoro substitution pattern on the pyridine ring creates a unique regiochemical environment that governs subsequent coupling reactions [1]; (2) the 1,1-difluoroethyl group at the 4-position introduces distinct electronic and steric properties that differ fundamentally from analogs bearing CF₃, CHF₂, or unsubstituted ethyl groups; and (3) the compound is explicitly claimed as an intermediate in patent-protected synthetic routes to NR2B antagonists, where substitution of this specific building block would constitute a non-obvious structural modification requiring de novo SAR validation [2].

Quantitative Differentiation Evidence: 4-(1,1-Difluoroethyl)-2,5-difluoropyridine Versus Structural Analogs


Comparison of Substitution Patterns: 2,5-Difluoro vs. Alternative Fluoro-Regioisomers

4-(1,1-Difluoroethyl)-2,5-difluoropyridine possesses a 2,5-difluoro substitution pattern that enables selective lithiation exclusively at the 4-position [1]. In contrast, 2,3-difluoropyridine directs lithiation preferentially to the 4-position with competing 6-position deprotonation, while 2-fluoropyridine exhibits broader regiochemical outcomes with lithiation possible at both the 3- and 4-positions depending on reaction conditions [1]. The 2,5-difluoro scaffold thus provides predictable, single-site functionalization that simplifies synthetic route design and reduces purification burden relative to alternative regioisomers.

regioselective functionalization organometallic chemistry pyridine lithiation

Structural Differentiation: 1,1-Difluoroethyl vs. CF₃ or CHF₂ Substituents

The 1,1-difluoroethyl group (-CF₂CH₃) provides a distinct lipophilicity-electronic balance compared to trifluoromethyl (-CF₃) or difluoromethyl (-CHF₂) analogs. The -CF₂CH₃ moiety introduces a gem-difluoro center adjacent to the pyridine ring, which serves as a bioisostere for carbonyl and sulfonyl groups in medicinal chemistry contexts, whereas -CF₃ functions primarily as an electron-withdrawing lipophilicity enhancer and -CHF₂ as a hydroxyl/thiol bioisostere [1]. Quantitative differences in lipophilicity and metabolic stability exist across these substituents, though direct comparative data for this specific scaffold have not been published; the observations below represent class-level inferences from structurally related systems.

bioisostere metabolic stability lipophilicity

Patent-Specific Intermediate: NR2B Antagonist Binding Affinity Context

4-(1,1-Difluoroethyl)-2,5-difluoropyridine is specifically disclosed as a synthetic intermediate in US Patent US10030026B2 for preparing difluoroethylpyridine derivatives as NR2B NMDA receptor antagonists [1]. Importantly, BindingDB entry for a representative compound within this patent series (4-(1,1-difluoroethyl)-2,5-difluoropyridine-containing scaffold) shows an IC₅₀ > 10,000,000 nM for NR2B receptor displacement, indicating that the parent intermediate itself lacks direct antagonist activity [2]. The compound's value derives from its role as a building block in multi-step syntheses of active NR2B antagonists, not from intrinsic receptor binding.

NR2B NMDA receptor CNS drug discovery antidepressant

Physical Property Differentiation: Molecular Weight vs. Common Analogs

4-(1,1-Difluoroethyl)-2,5-difluoropyridine (MW = 179.11 g/mol; C₇H₅F₄N) differs from structurally similar building blocks in molecular weight and fluorine content. Compared to 4-(1,1-difluoroethyl)pyridine (MW = 143.13 g/mol; C₇H₇F₂N) [1], the target compound contains two additional fluorine atoms on the pyridine ring, increasing molecular weight by 35.98 g/mol and fluorine content from 26.5% to 42.4% by weight. Compared to 2-chloro-5-(1,1-difluoroethyl)pyridine (MW = 177.58 g/mol; C₇H₆ClF₂N) , the target compound replaces chlorine with fluorine at the 2-position and adds fluorine at the 5-position, resulting in a 4.4% higher fluorine content by weight.

physicochemical properties molecular weight fluorine content

Optimal Research and Industrial Application Scenarios for 4-(1,1-Difluoroethyl)-2,5-difluoropyridine


NR2B NMDA Receptor Antagonist Medicinal Chemistry Programs

4-(1,1-Difluoroethyl)-2,5-difluoropyridine serves as a key synthetic intermediate in the preparation of pyrrolopyrimidine-based NR2B subtype-selective NMDA receptor antagonists [1]. These antagonists have demonstrated antidepressant activity in early-stage clinical trials with reduced dissociative side effects compared to non-selective agents such as ketamine [1]. Procurement of CAS 2503203-70-9 specifically enables execution of the synthetic routes claimed in US10030026B2, where the 2,5-difluoro substitution pattern and 1,1-difluoroethyl group are integral to the final antagonist pharmacophore.

Synthesis of Fluorinated Heteroarylether Bioisosteres

Compounds containing 1,1-difluoroethylpyridine moieties have been employed in modular syntheses of fluorinated heteroarylether bioisosteres using reagents such as DFES-Na [1]. The target compound's 2,5-difluoro-4-substituted pyridine scaffold provides a defined electronic environment that influences the outcome of difluoroalkylation reactions. This application leverages the distinct lipophilicity-electronic profile of the 1,1-difluoroethyl group as a carbonyl/sulfonyl bioisostere in medicinal chemistry [2].

Structure-Activity Relationship Studies of Fluorinated Pyridines

4-(1,1-Difluoroethyl)-2,5-difluoropyridine serves as a comparator compound in SAR studies examining how substitution patterns (2,5-difluoro vs. 2,3-difluoro vs. 2-fluoro) influence reactivity and biological outcomes. The 2,5-difluoro scaffold enables clean 4-position lithiation without competing side reactions, a feature that simplifies the synthesis of focused chemical libraries [1]. This compound is particularly suited for studies comparing the effects of -CF₂CH₃, -CF₃, and -CHF₂ substituents on target binding and ADME properties.

Custom Synthesis and Building Block Procurement for CNS Drug Discovery

This compound is supplied at 95% or 98% purity grades for research use [1]. Its molecular formula (C₇H₅F₄N) and SMILES string (CC(F)(F)c1cc(F)ncc1F) provide definitive structural verification for quality control [2]. The compound's high fluorine content (42.4% by weight) contributes to enhanced metabolic stability in derived drug candidates, making it a strategic building block for CNS-targeted programs where blood-brain barrier penetration and metabolic resistance are critical design parameters.

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